Cas no 2172490-48-9 (5-(3-Fluoro-4-methoxyphenyl)pyrimidine)

5-(3-Fluoro-4-methoxyphenyl)pyrimidine 化学的及び物理的性質
名前と識別子
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- EN300-1585799
- 2172490-48-9
- 5-(3-fluoro-4-methoxyphenyl)pyrimidine
- 5-(3-Fluoro-4-methoxyphenyl)pyrimidine
-
- インチ: 1S/C11H9FN2O/c1-15-11-3-2-8(4-10(11)12)9-5-13-7-14-6-9/h2-7H,1H3
- InChIKey: YVNJQTQWNOGWIV-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C1=CN=CN=C1)OC
計算された属性
- 精确分子量: 204.06989108g/mol
- 同位素质量: 204.06989108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 197
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 35Ų
5-(3-Fluoro-4-methoxyphenyl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1585799-0.1g |
5-(3-fluoro-4-methoxyphenyl)pyrimidine |
2172490-48-9 | 0.1g |
$1081.0 | 2023-06-04 | ||
Enamine | EN300-1585799-2.5g |
5-(3-fluoro-4-methoxyphenyl)pyrimidine |
2172490-48-9 | 2.5g |
$2408.0 | 2023-06-04 | ||
Enamine | EN300-1585799-10.0g |
5-(3-fluoro-4-methoxyphenyl)pyrimidine |
2172490-48-9 | 10g |
$5283.0 | 2023-06-04 | ||
Enamine | EN300-1585799-0.25g |
5-(3-fluoro-4-methoxyphenyl)pyrimidine |
2172490-48-9 | 0.25g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1585799-5.0g |
5-(3-fluoro-4-methoxyphenyl)pyrimidine |
2172490-48-9 | 5g |
$3562.0 | 2023-06-04 | ||
Enamine | EN300-1585799-0.05g |
5-(3-fluoro-4-methoxyphenyl)pyrimidine |
2172490-48-9 | 0.05g |
$1032.0 | 2023-06-04 | ||
Enamine | EN300-1585799-0.5g |
5-(3-fluoro-4-methoxyphenyl)pyrimidine |
2172490-48-9 | 0.5g |
$1180.0 | 2023-06-04 | ||
Enamine | EN300-1585799-1.0g |
5-(3-fluoro-4-methoxyphenyl)pyrimidine |
2172490-48-9 | 1g |
$1229.0 | 2023-06-04 |
5-(3-Fluoro-4-methoxyphenyl)pyrimidine 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
5-(3-Fluoro-4-methoxyphenyl)pyrimidineに関する追加情報
Research Brief on 5-(3-Fluoro-4-methoxyphenyl)pyrimidine (CAS: 2172490-48-9): Recent Advances and Applications
The compound 5-(3-Fluoro-4-methoxyphenyl)pyrimidine (CAS: 2172490-48-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies highlight its role as a key intermediate in the synthesis of novel kinase inhibitors, particularly those targeting cancer-related pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 5-(3-Fluoro-4-methoxyphenyl)pyrimidine via a palladium-catalyzed cross-coupling reaction, achieving a yield of 78% with high purity. The study emphasized the compound's stability under physiological conditions, making it a promising candidate for further pharmacological evaluation. Additionally, computational docking studies revealed its strong binding affinity to EGFR and VEGFR2 kinases, suggesting potential applications in oncology.
In vitro assays conducted by a research team at the University of Cambridge (2024) further elucidated the compound's mechanism of action. The results indicated that 5-(3-Fluoro-4-methoxyphenyl)pyrimidine exhibits selective inhibition of cancer cell proliferation, with an IC50 value of 1.2 µM against non-small cell lung cancer (NSCLC) cell lines. Notably, the compound showed minimal cytotoxicity toward normal human fibroblasts, underscoring its potential as a targeted therapeutic agent.
Beyond oncology, recent investigations have explored the compound's utility in neurodegenerative diseases. A preprint from the Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of 5-(3-Fluoro-4-methoxyphenyl)pyrimidine exhibit moderate inhibitory activity against acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. These findings open new avenues for structure-activity relationship (SAR) studies aimed at optimizing the compound's neuroprotective properties.
Industry reports from 2024 also highlight the growing commercial interest in 5-(3-Fluoro-4-methoxyphenyl)pyrimidine, with several pharmaceutical companies filing patents for its use in combination therapies. For instance, a recent patent application by Roche describes its synergistic effects with immune checkpoint inhibitors in enhancing antitumor responses. This aligns with the broader trend of leveraging small-molecule compounds to augment immunotherapy efficacy.
In conclusion, 5-(3-Fluoro-4-methoxyphenyl)pyrimidine (CAS: 2172490-48-9) represents a versatile scaffold with multifaceted applications in drug development. Its robust synthetic accessibility, selective biological activity, and potential for structural modification position it as a valuable asset in the quest for novel therapeutics. Future research should focus on in vivo validation and clinical translation to fully realize its therapeutic promise.
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